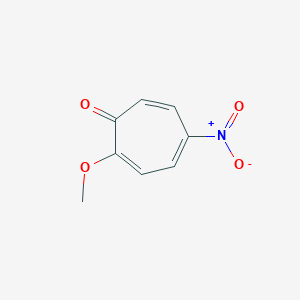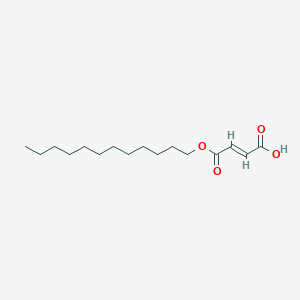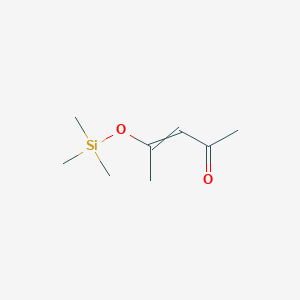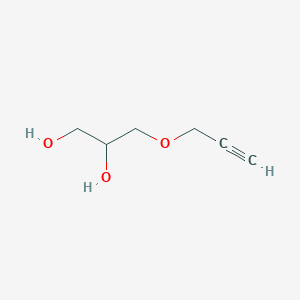
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea, also known as BAMU, is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. BAMU is a small molecule that belongs to the class of urea derivatives and has been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is not fully understood. However, it has been proposed that this compound may exert its antitumor activity through the inhibition of the PI3K/Akt signaling pathway. This pathway is involved in cell proliferation and survival and is frequently dysregulated in cancer cells. This compound has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, this compound has been found to modulate the activity of various enzymes, such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer progression and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, this compound has been found to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea. One direction is the development of this compound derivatives with improved solubility and bioactivity. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents or anti-inflammatory agents. Additionally, the development of this compound-based nanoparticles for targeted drug delivery may be a promising approach for cancer therapy. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been found to possess antitumor, anti-inflammatory, and antioxidant activities, making it a promising candidate for cancer therapy and other diseases. The synthesis of this compound is relatively simple, and its versatility makes it a valuable compound for research. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of 1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea involves the reaction of 1,4-benzodioxane-2-carboxaldehyde with N,N-diallyl-3-methylbut-2-enamide in the presence of a catalyst. The reaction proceeds through a one-pot, three-component reaction, and the yield of this compound is around 80%. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1,1-Diallyl-3-(1,4-benzodioxan-2-ylmethyl)-3-methylurea has been extensively studied for its potential therapeutic properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. This compound has also been found to possess antioxidant properties, which may protect against oxidative stress-related diseases.
Propriétés
Numéro CAS |
13988-24-4 |
|---|---|
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-methyl-3,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C17H22N2O3/c1-4-10-19(11-5-2)17(20)18(3)12-14-13-21-15-8-6-7-9-16(15)22-14/h4-9,14H,1-2,10-13H2,3H3 |
Clé InChI |
SVQHPQRSZJSPEB-UHFFFAOYSA-N |
SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
SMILES canonique |
CN(CC1COC2=CC=CC=C2O1)C(=O)N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)





![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)


